molecular formula C13H15NO3 B7634069 N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide

Cat. No. B7634069
M. Wt: 233.26 g/mol
InChI Key: QCJNPJYHNJHFRF-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, also known as HPPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. HPPC is a pyranocarboxamide compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide is not fully understood. However, studies have suggested that N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide may exert its effects by modulating various signaling pathways in cells. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide can induce apoptosis in cancer cells, which is a process of programmed cell death. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to improve cognitive function in animal models of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potential as a therapeutic agent. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anticancer and neuroprotective properties, which make it a promising candidate for further study. However, one of the limitations of using N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide. One area of research is the development of more efficient synthesis methods for N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide. Another area of research is the investigation of the mechanism of action of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide in animal models and clinical trials.

Synthesis Methods

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 3-(hydroxymethyl)phenol with 3,4-dihydro-2H-pyran-6-carboxylic acid in the presence of a catalyst. The resulting product is N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-10-4-3-5-11(8-10)14-13(16)12-6-1-2-7-17-12/h3-6,8,15H,1-2,7,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJNPJYHNJHFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)C(=O)NC2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-6-carboxamide

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